2,3-Dichloropropan-1-ol;phenylcarbamic acid
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Overview
Description
2,3-Dichloropropan-1-ol;phenylcarbamic acid is an organic compound that combines the properties of 2,3-dichloropropan-1-ol and phenylcarbamic acid. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
2,3-Dichloropropan-1-ol:
Chlorination of Propylene: Propylene is chlorinated to produce 1,2-dichloropropane, which is then further chlorinated to yield 2,3-dichloropropan-1-ol.
Reaction Conditions: The chlorination process typically requires a catalyst such as ferric chloride and is conducted at elevated temperatures.
-
Phenylcarbamic Acid:
Synthesis from Aniline: Aniline reacts with phosgene to form phenyl isocyanate, which is then hydrolyzed to produce phenylcarbamic acid.
Reaction Conditions: The reaction with phosgene is carried out under controlled conditions to prevent the formation of unwanted by-products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3-Dichloropropan-1-ol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of 2,3-dichloropropan-1-ol can yield 2,3-dichloropropane.
Substitution: Both 2,3-dichloropropan-1-ol and phenylcarbamic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 2,3-Dichloropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloropropan-1-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloropropan-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its chemical structure and functional groups.
Comparison with Similar Compounds
1,2-Dichloropropane: Similar in structure but differs in the position of chlorine atoms.
Phenylcarbamate: Shares the phenylcarbamic acid moiety but lacks the dichloropropanol component.
Uniqueness:
- The combination of 2,3-dichloropropan-1-ol and phenylcarbamic acid in a single molecule provides unique reactivity and potential applications not found in the individual components.
Properties
CAS No. |
25209-80-7 |
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Molecular Formula |
C10H13Cl2NO3 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,3-dichloropropan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H6Cl2O/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(5)2-6/h1-5,8H,(H,9,10);3,6H,1-2H2 |
InChI Key |
SPQDHYRRNRPBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(CCl)Cl)O |
Origin of Product |
United States |
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